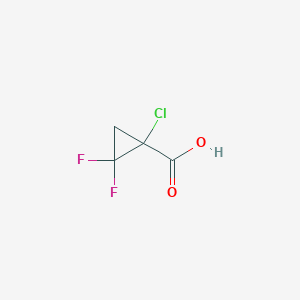![molecular formula C23H33IN2 B2406563 Yoduro de 1-hexilpiridinio-2-[(E)-2-[4-(dietilamino)fenil]etenil] CAS No. 1025756-85-7](/img/structure/B2406563.png)
Yoduro de 1-hexilpiridinio-2-[(E)-2-[4-(dietilamino)fenil]etenil]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide is a synthetic organic compound known for its unique chemical properties and applications It is characterized by the presence of a pyridinium core substituted with a hexyl group and a styryl group containing a diethylamino substituent
Aplicaciones Científicas De Investigación
2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in fluorescence microscopy and imaging due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide typically involves the following steps:
Formation of the Styryl Intermediate: The initial step involves the synthesis of the styryl intermediate through a condensation reaction between 4-(diethylamino)benzaldehyde and an appropriate pyridine derivative.
Quaternization Reaction: The styryl intermediate is then subjected to a quaternization reaction with hexyl iodide to form the final product, 2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can lead to the formation of reduced pyridinium compounds.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with nucleophilic sites in biological molecules, leading to various biochemical and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylpyridinium iodide (DASPEI)
- **2-[4-(dimethylamino)phenyl]ethenyl]-1-methylpyridinium iodide
Uniqueness
2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide is unique due to its specific structural features, such as the hexyl group and the diethylamino substituent, which confer distinct chemical and physical properties. These features differentiate it from similar compounds and contribute to its specific applications and reactivity.
Propiedades
IUPAC Name |
N,N-diethyl-4-[(E)-2-(1-hexylpyridin-1-ium-2-yl)ethenyl]aniline;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N2.HI/c1-4-7-8-10-19-25-20-11-9-12-22(25)16-13-21-14-17-23(18-15-21)24(5-2)6-3;/h9,11-18,20H,4-8,10,19H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVZDVVEVAVTLI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(CC)CC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(CC)CC.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)




![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)
![1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea](/img/structure/B2406493.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2406494.png)





